molecular formula C12H15NO4 B2690825 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester CAS No. 462068-48-0

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester

Cat. No.: B2690825
CAS No.: 462068-48-0
M. Wt: 237.255
InChI Key: NTWSWYWOMUEQOL-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester is an organic compound that features a benzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester typically involves the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Esterification: The final step involves the esterification of the propionic acid moiety with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a precursor to pharmacologically active compounds.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-acetic acid methyl ester
  • 2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-butyric acid methyl ester

Uniqueness

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[1,4]dioxin moiety and propionic acid ester group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-12(14)4-5-13-9-2-3-10-11(8-9)17-7-6-16-10/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSWYWOMUEQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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